3-Benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid

Antimicrobial SAR Thienopyrimidine Conformational analysis

Researchers requiring the N3-benzyl positional isomer—strictly differentiated from the common 2-benzyl variant (CAS 421562-28-9)—should procure this compound to eliminate tautomeric ambiguity at the pyrimidine core. The pre-installed N3-benzyl group blocks competing N-acylation during C6 amidation, enabling CDI-mediated parallel library synthesis for Gram-positive antimicrobial screening. Use this scaffold to probe substitution-position effects on target engagement in Pseudomonas aeruginosa TrmD docking campaigns.

Molecular Formula C15H12N2O3S
Molecular Weight 300.3 g/mol
Cat. No. B7817749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Molecular FormulaC15H12N2O3S
Molecular Weight300.3 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C15H12N2O3S/c1-9-11-13(21-12(9)15(19)20)16-8-17(14(11)18)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,19,20)
InChIKeyKKLONASLFCQOPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid – Core Scaffold & Procurement Baseline


3-Benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid (molecular formula C₁₅H₁₂N₂O₃S, molecular weight 300.33 g/mol) belongs to the thieno[2,3-d]pyrimidine-6-carboxylic acid class, a fused heterocyclic scaffold recognized in medicinal chemistry for its capacity to engage multiple biological targets. The compound features an N3-benzyl substituent, a C5-methyl group, a C4-oxo functionality, and a C6-carboxylic acid handle amenable to amidation or esterification . Structurally, it is distinguished from the more commonly catalogued 2-benzyl positional isomer by the placement of the benzyl group on the pyrimidine nitrogen rather than the C2 carbon, a difference that fundamentally alters hydrogen-bonding capacity, tautomeric equilibrium, and steric presentation to biological targets .

Why 3-Benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic Acid Cannot Be Replaced by In-Class Analogs


Substituting this compound with the des-benzyl parent acid (5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid) or the 2-benzyl isomer is not straightforward because the N3-benzyl substituent directly governs both the chemical reactivity of the carboxylic acid handle and the three-dimensional pharmacophore presented to biological targets. The N3-substitution pattern introduces a distinct conformational restriction absent in the N3-H analog, while the placement of the benzyl group on nitrogen (versus C2) shifts the electron density of the pyrimidine ring and eliminates the tautomeric proton at N3, which is critical for the hydrogen-bond donor/acceptor profile observed in docking studies of related amide derivatives [1]. Evidence from the antimicrobial evaluation of N-benzylcarboxamide derivatives of the des-benzyl acid demonstrates that even subtle modifications to the benzyl fragment (e.g., para-methyl, para-methoxy, or para-fluoro substitution) produce measurable shifts in minimum inhibitory concentrations against Gram-positive bacteria, confirming that the benzyl-bearing architecture is not interchangeable without altering biological readout [2].

Quantitative Differentiation Evidence for 3-Benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic Acid


N3-Benzyl vs. Des-Benzyl Scaffold: Conformational Restriction Drives Biological Recognition

The 2024 study of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides demonstrated that the benzylcarboxamide fragment attached to the thiophene ring of the thieno[2,3-d]pyrimidine scaffold is beneficial for antimicrobial activity [1]. In this study, the des-benzyl carboxylic acid (5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid) served as the synthetic precursor; the resulting N-benzyl amides showed activity against S. aureus and B. subtilis that varied with the nature of the benzyl substituent. The derivative without substituents on the benzene ring and those with small para-substituents (methyl, methoxyl) exhibited higher activity, while larger or electron-withdrawing substituents reduced potency. This establishes that the benzyl-bearing architecture at the carboxamide position is a determinant of antimicrobial activity. The target 3-benzyl carboxylic acid provides a pre-installed N3-benzyl group, enabling direct derivatization at the C6-carboxylic acid without requiring a separate benzyl introduction step.

Antimicrobial SAR Thienopyrimidine Conformational analysis

2-Thioxo Analog Differentiation: Ethyl Ester of 3-Benzyl-5-methyl-4-oxo-2-thioxo Acid Provides Antimicrobial Reference Point

In the 2016 study of 3-benzyl-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylic acid amides, the ethyl ester of the 2-thioxo acid was identified as the most active compound, exhibiting MIC values of 32 µg/mL against Bacillus subtilis and 64 µg/mL against Candida albicans [1]. This compound shares the N3-benzyl-5-methyl-4-oxo core with the target compound but contains a thioxo group at position 2 instead of the carbonyl oxygen, and exists as the ethyl ester rather than the free carboxylic acid. The target 3-benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid represents the 4-oxo (non-thioxo) free acid form, which can be directly compared to evaluate the contribution of the 2-thioxo modification to antimicrobial potency.

Antimicrobial 2-Thioxothienopyrimidine Bacillus subtilis

Positional Isomer Differentiation: N3-Benzyl vs. C2-Benzyl Substitution Determines Tautomeric State and Hydrogen-Bonding Capacity

The target compound (3-benzyl) and its commercially prevalent positional isomer (2-benzyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid, CAS 421562-28-9) share the same molecular formula (C₁₅H₁₂N₂O₃S) and molecular weight (300.33 g/mol) but differ fundamentally in substitution position . In the 2-benzyl isomer, the benzyl group is attached to C2 of the pyrimidine ring, leaving N3 available for tautomeric proton exchange (3H ⇌ 1H). In the 3-benzyl target compound, the benzyl group occupies the N3 position, permanently blocking this tautomeric site. This distinction alters the hydrogen-bond donor/acceptor profile: the 2-benzyl isomer can act as a hydrogen-bond donor via N3-H, whereas the 3-benzyl compound cannot. Computational docking studies of related thieno[2,3-d]pyrimidine carboxamides indicate that conformational flexibility and hydrogen-bonding patterns in the active site are sensitive to substitution position, directly impacting scoring functions and predicted binding modes [1].

Tautomerism Positional isomer Structure-property relationship

Carboxylic Acid Handle Reactivity: C6-COOH Enables Direct Amidation Without Protection/Deprotection of N3

Multiple studies have established 1,1'-carbonyldiimidazole (CDI)-promoted amidation as the optimal procedure for converting thieno[2,3-d]pyrimidine-6-carboxylic acids to their corresponding carboxamides [1][2]. The 2024 Pharmacia paper employs this method to convert 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid into a panel of N-benzyl carboxamides in DMF medium [1]. The target compound, bearing a pre-installed N3-benzyl group, offers a distinct synthetic advantage: the C6-carboxylic acid can be directly amidated without competing reactivity at N3, which in the des-benzyl analog requires subsequent N-alkylation to achieve the same substitution pattern. This two-step advantage (avoiding protection/deprotection of N3 and avoiding a separate N-benzylation step) translates to higher atom economy and fewer purification steps.

Amidation Carbonyldiimidazole coupling Synthetic efficiency

In Silico Docking Evidence: N-Benzyl Carboxamide Derivatives Exhibit Partial TrmD Inhibition of P. aeruginosa

Docking studies conducted on N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides (derived from the des-benzyl acid) against tRNA methyltransferase (TrmD) of Pseudomonas aeruginosa revealed that, despite favorable scoring function values, conformational analysis of ligand poses indicated only partial inhibition capability [1]. This finding establishes TrmD as a putative target for this chemotype and, critically, demonstrates that the benzylcarboxamide fragment influences the quality of the docked pose. The target 3-benzyl acid, which possesses the N3-benzyl group pre-installed, provides a scaffold for generating C6-carboxamide libraries that can be rapidly screened for improved TrmD binding compared to the partial inhibitors identified in this study.

Molecular docking TrmD inhibition Pseudomonas aeruginosa

Physicochemical Differentiation: C6-Carboxylic Acid vs. Ester Prodrugs Impacts Solubility and Ionization

The target compound exists as the free C6-carboxylic acid, whereas the most biologically characterized analog in the open literature is the ethyl ester of the 2-thioxo derivative [1]. The ionization constants (pKa) of 5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid derivatives have been experimentally determined, confirming that the carboxylic acid group ionizes under physiological conditions, imparting aqueous solubility characteristics distinct from the corresponding ethyl esters [2]. The free acid form is directly suitable for salt formation and aqueous formulation, while esters require hydrolytic activation. For in vitro assays, the free acid eliminates the confounding variable of esterase-dependent activation.

Solubility Ionization constant Carboxylic acid

Recommended Application Scenarios for 3-Benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic Acid


Focused Library Synthesis of N3-Benzyl-C6-Carboxamide Antimicrobial Candidates

The compound serves as a direct precursor for generating libraries of C6-carboxamides bearing a fixed N3-benzyl substituent. The CDI-promoted amidation protocol established in the 2024 Pharmacia study provides a validated synthetic route [1]. Because the N3 position is already benzyl-substituted, amidation at C6 can proceed without competing N-acylation or requiring N-protection strategies, enabling parallel synthesis of diverse amide libraries for antimicrobial screening against Gram-positive strains (S. aureus, B. subtilis) where the benzylcarboxamide motif has demonstrated structure-dependent activity.

Head-to-Head Comparator Studies Against the 2-Benzyl Positional Isomer

Given the commercial availability of the 2-benzyl isomer (CAS 421562-28-9), the 3-benzyl compound enables systematic exploration of substitution position effects on biological activity . Researchers can procure both isomers and evaluate them in parallel in target-based or phenotypic assays to determine whether N3- versus C2-benzyl placement alters target engagement, selectivity, or potency. This is particularly relevant for targets where hydrogen-bond donation from the pyrimidine N3-H (present only in the 2-benzyl isomer) is mechanistically important.

Synthetic Intermediate for 3-Benzyl-5-methyl-4-oxo-2-substituted-thieno[2,3-d]pyrimidine-6-carboxylic Acid Derivatives

The target compound can be functionalized at the C2 position (e.g., thioxo introduction, alkylthio substitution, or amination) to generate analogs of the 2-thioxo derivative characterized by Vlasov & Chernykh (2016), which showed MIC values of 32 µg/mL against B. subtilis [2]. The pre-installed N3-benzyl and C6-carboxylic acid functionalities allow systematic exploration of C2 modifications without altering the core benzyl substitution, enabling SAR studies that isolate the contribution of the C2 substituent to antimicrobial potency.

In Silico Docking Campaigns Targeting Bacterial TrmD

The 2024 docking study demonstrated that thieno[2,3-d]pyrimidine-6-carboxamides engage the active site of Pseudomonas aeruginosa TrmD but exhibit only partial inhibition [1]. The 3-benzyl carboxylic acid provides a scaffold for computational optimization: the N3-benzyl group occupies a defined region of chemical space that can be probed in virtual screening campaigns to identify C6-amide substituents predicted to achieve full TrmD inhibition, followed by synthesis and experimental validation.

Quote Request

Request a Quote for 3-Benzyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.